2-{1-(4-bromophenyl)-2-[(4-chlorophenyl)carbonyl]butyl}-N,N'-dicyclohexylpropanediamide
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Overview
Description
2-{1-(4-bromophenyl)-2-[(4-chlorophenyl)carbonyl]butyl}-N,N’-dicyclohexylpropanediamide is a complex organic compound characterized by the presence of bromine and chlorine atoms attached to phenyl rings, along with a dicyclohexylpropanediamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-(4-bromophenyl)-2-[(4-chlorophenyl)carbonyl]butyl}-N,N’-dicyclohexylpropanediamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Bromination and Chlorination:
Carbonylation: The formation of the carbonyl group is carried out using carbonylation reactions, often involving the use of carbon monoxide and a suitable catalyst.
Amidation: The final step involves the amidation reaction, where the dicyclohexylpropanediamide moiety is introduced using appropriate amine reagents and coupling agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Utilization of batch reactors for controlled synthesis.
Continuous Flow Reactors: Implementation of continuous flow reactors for efficient and scalable production.
Purification: Use of purification techniques such as recrystallization, chromatography, and distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-{1-(4-bromophenyl)-2-[(4-chlorophenyl)carbonyl]butyl}-N,N’-dicyclohexylpropanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{1-(4-bromophenyl)-2-[(4-chlorophenyl)carbonyl]butyl}-N,N’-dicyclohexylpropanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{1-(4-bromophenyl)-2-[(4-chlorophenyl)carbonyl]butyl}-N,N’-dicyclohexylpropanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: Influencing signaling pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-{1-(4-bromophenyl)-2-[(4-fluorophenyl)carbonyl]butyl}-N,N’-dicyclohexylpropanediamide
- 2-{1-(4-chlorophenyl)-2-[(4-bromophenyl)carbonyl]butyl}-N,N’-dicyclohexylpropanediamide
- 2-{1-(4-methylphenyl)-2-[(4-chlorophenyl)carbonyl]butyl}-N,N’-dicyclohexylpropanediamide
Uniqueness
The uniqueness of 2-{1-(4-bromophenyl)-2-[(4-chlorophenyl)carbonyl]butyl}-N,N’-dicyclohexylpropanediamide lies in its specific combination of bromine and chlorine atoms on the phenyl rings, along with the dicyclohexylpropanediamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
696627-39-1 |
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Molecular Formula |
C32H40BrClN2O3 |
Molecular Weight |
616.0 g/mol |
IUPAC Name |
2-[1-(4-bromophenyl)-2-(4-chlorobenzoyl)butyl]-N,N'-dicyclohexylpropanediamide |
InChI |
InChI=1S/C32H40BrClN2O3/c1-2-27(30(37)22-15-19-24(34)20-16-22)28(21-13-17-23(33)18-14-21)29(31(38)35-25-9-5-3-6-10-25)32(39)36-26-11-7-4-8-12-26/h13-20,25-29H,2-12H2,1H3,(H,35,38)(H,36,39) |
InChI Key |
FKQBIOCFTHHOSN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C1=CC=C(C=C1)Br)C(C(=O)NC2CCCCC2)C(=O)NC3CCCCC3)C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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